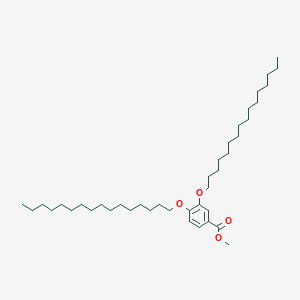
Methyl 3,4-bis(hexadecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-bis(hexadecyloxy)benzoate is an organic compound with the molecular formula C40H72O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with two hexadecyloxy groups and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(hexadecyloxy)benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4-bis(hexadecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Various alkoxy-substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-bis(hexadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3,4-bis(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through its structural features, which allow it to interact with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(hexadecyloxy)benzoate
- Methyl 4-(hexadecyloxy)benzoate
- Methyl 3,4-bis(octadecyloxy)benzoate
Uniqueness
Methyl 3,4-bis(hexadecyloxy)benzoate is unique due to the presence of two hexadecyloxy groups, which impart distinct physicochemical properties. These properties include enhanced lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
180678-30-2 |
|---|---|
Molekularformel |
C40H72O4 |
Molekulargewicht |
617.0 g/mol |
IUPAC-Name |
methyl 3,4-dihexadecoxybenzoate |
InChI |
InChI=1S/C40H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-43-38-33-32-37(40(41)42-3)36-39(38)44-35-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31,34-35H2,1-3H3 |
InChI-Schlüssel |
JMSAXTFJBXRQQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



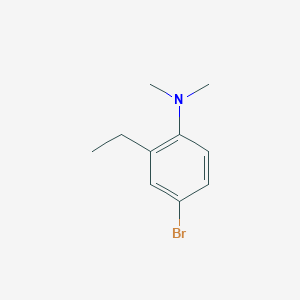
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
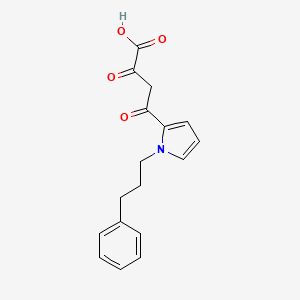

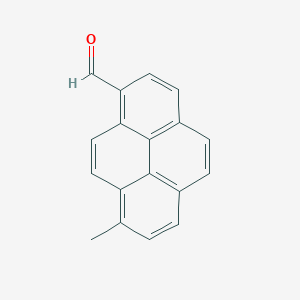
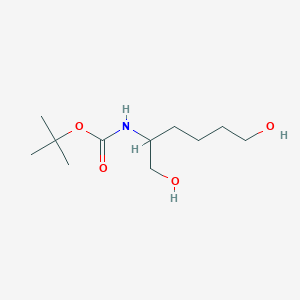
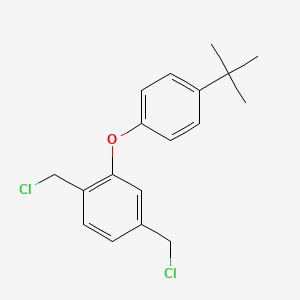


![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
